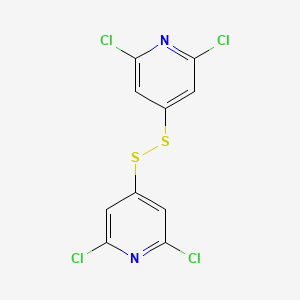
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane is a chemical compound with the molecular formula C₁₀H₄Cl₄N₂S₂ It is characterized by the presence of two pyridine rings substituted with chlorine atoms at the 2 and 6 positions, connected by a disulfane (disulfide) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,6-dichloropyridin-4-yl)disulfane typically involves the reaction of 2,6-dichloropyridine with sulfur-containing reagents. One common method is the oxidative coupling of 2,6-dichloropyridine using sulfur or sulfur chloride in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired disulfane linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The chlorine atoms on the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Bis(2,6-dichloropyridin-4-yl)disulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The disulfane linkage can undergo redox reactions, which may play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2,4,6-triisopropylphenyl)disulfane: Similar disulfane linkage but with different substituents on the aromatic rings.
1,2-Bis(2,6-dichlorophenyl)disulfane: Similar structure but with phenyl rings instead of pyridine rings.
Uniqueness
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane is unique due to the presence of pyridine rings, which can participate in coordination chemistry and provide additional sites for functionalization. The chlorine substituents also offer opportunities for further chemical modifications, making this compound versatile for various applications.
Propriétés
Formule moléculaire |
C10H4Cl4N2S2 |
|---|---|
Poids moléculaire |
358.1 g/mol |
Nom IUPAC |
2,6-dichloro-4-[(2,6-dichloropyridin-4-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H4Cl4N2S2/c11-7-1-5(2-8(12)15-7)17-18-6-3-9(13)16-10(14)4-6/h1-4H |
Clé InChI |
PQWBEUGEQNYYON-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)Cl)SSC2=CC(=NC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


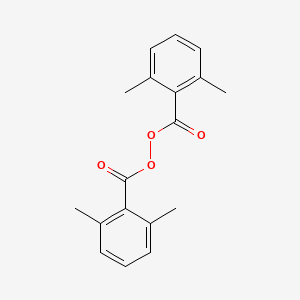
![7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)

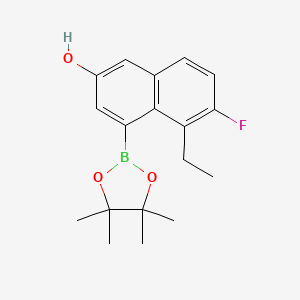
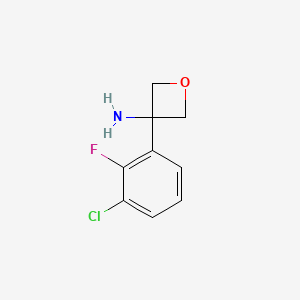
![(3-Amino-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B13675080.png)
![(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride](/img/structure/B13675082.png)
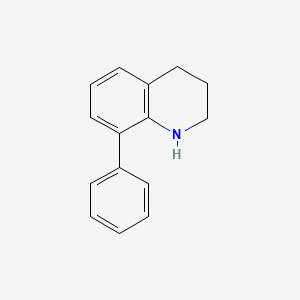
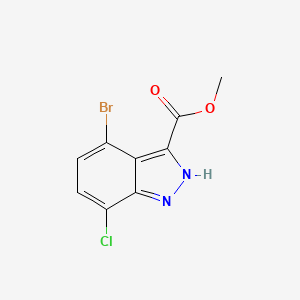
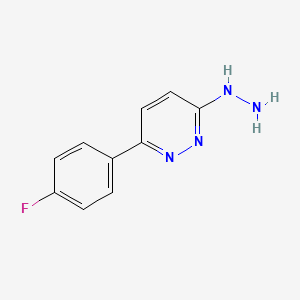
![(2-Phenylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B13675105.png)
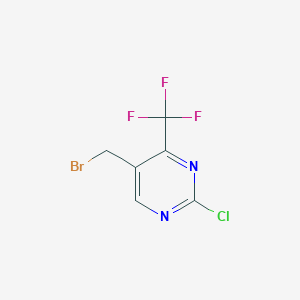

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B13675118.png)
